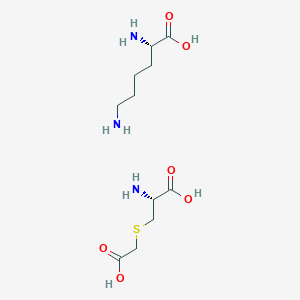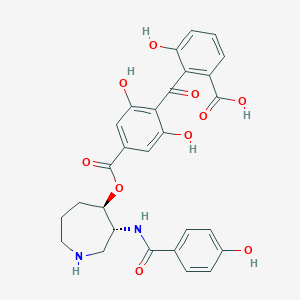
Neophylchlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neophyl chloride has several applications in scientific research:
Organic Synthesis: It is used to form neophyl lithium, which is valuable in organic synthesis for creating carbon-carbon bonds.
Radical Chemistry: The compound is involved in radical aryl migration reactions, which are important for developing new synthetic methodologies.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Neophyl chloride is a halogenated organic compound with unusual nucleophilic substitution properties . It is used to form a versatile organolithium reagent, neophyl lithium, by reaction with lithium . The primary target of Neophyl chloride is the lithium atom in the reaction .
Mode of Action
Neophyl chloride is a neopentyl halide, which means it is subject to the neopentyl effect . This effect makes SN2 nucleophilic substitution highly unlikely because of steric interactions due to the branching of the β-carbon . No rotamer of the molecule would allow a backside attack of the α carbon .
Biochemical Pathways
Neophyl chloride can be used to form an organolithium reagent, neophyl lithium, by reaction with lithium . Organolithium reagents are useful due to their nucleophilic properties and their ability to form carbon-to-carbon bonds, like in reactions with carbonyls . This process is part of the broader biochemical pathway involving the formation and use of organolithium reagents .
Pharmacokinetics
Its physical properties such as its density (1047 g/cm³) and boiling point (223 °C) suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular result of Neophyl chloride’s action is the formation of neophyl lithium, an organolithium reagent . This reagent is useful due to its nucleophilic properties and its ability to form carbon-to-carbon bonds, like in reactions with carbonyls
Biochemische Analyse
Biochemical Properties
Neophyl chloride is of interest to organic chemists due to its substitution properties . It is a neopentyl halide which means it is subject to the neopentyl effect . This effect makes SN2 nucleophilic substitution highly unlikely because of steric interactions due to the branching of the β-carbon . No rotamer of the molecule would allow a backside attack of the α carbon . β-Hydride elimination also does not occur with neophyl derivatives as this group lacks hydrogens at the β positions . These factors make neophyl chloride a precursor to intermediates that resist common substitution and elimination reactions .
Molecular Mechanism
Neophyl chloride can be used to form an organolithium reagent, neophyl lithium, by reaction with lithium . Organolithium reagents are useful due to their nucleophilic properties and their ability to form carbon-to-carbon bonds, like in reactions with carbonyls .
Vorbereitungsmethoden
Neophyl chloride can be synthesized through several methods:
Nucleophilic Substitution Reaction: The first synthesis was achieved by Haller and Ramart from neophyl alcohol using thionyl chloride as the chlorinating agent. [ \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Cl} + \text{HCl} + \text{SO}_2 ]
Electrophilic Aromatic Substitution: It can also be prepared on a large scale from benzene and methallyl chloride using sulfuric acid as the catalyst. [ \text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Cl} ]
Free Radical Halogenation: Another method involves the free radical halogenation of tert-butylbenzene using various chlorine donors.
Analyse Chemischer Reaktionen
Neophyl chloride undergoes several types of reactions:
Formation of Organolithium Reagent: It reacts with lithium to form neophyl lithium, a useful nucleophilic reagent for forming carbon-to-carbon bonds. [ \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Cl} + 2\text{Li} \rightarrow \text{C}_6\text{H}_5\text{C}(\text{CH}_3)_2\text{CH}_2\text{Li} + \text{LiCl} ]
Substitution Reactions: Due to its neopentyl structure, neophyl chloride is resistant to SN₂ nucleophilic substitution because of steric hindrance.
Vergleich Mit ähnlichen Verbindungen
Neophyl chloride can be compared to other similar compounds such as:
tert-Butylbenzene: Similar in structure but lacks the chlorine atom, making it less reactive in certain nucleophilic substitution reactions.
Benzyl Chloride: Unlike neophyl chloride, benzyl chloride undergoes SN₂ reactions more readily due to less steric hindrance.
Methallyl Chloride: Used in the synthesis of neophyl chloride, it has a similar structure but different reactivity due to the presence of a double bond.
Neophyl chloride’s unique resistance to common substitution and elimination reactions, along with its ability to form useful organolithium reagents, makes it a valuable compound in various fields of chemistry and industry.
Eigenschaften
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXXUUPUQXSUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027167 | |
| Record name | Neophyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-40-2 | |
| Record name | Neophyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neophyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neophyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neophyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-chloro-1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neophyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-1,1-dimethylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF6E0410NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway observed when 1-chloro-2-methyl-2-phenylpropane (neophyl chloride) undergoes molecular elimination in a gaseous phase?
A1: Research indicates that the predominant pathway for the molecular elimination of neophyl chloride in the gas phase involves a Wagner-Meerwein phenyl migration. [] This rearrangement process, occurring at temperatures between 420-475 °C, suggests an intimate ion-pair type of mechanism. [] You can find more details on this study here: .
Q2: How does the phenyl substituent in neophyl chloride and its derivative, 1-chloro-2,2-dimethyl-3-phenylpropane, influence their reactivity in electron transfer reactions?
A2: Theoretical studies utilizing B3LYP and MP2 calculations suggest that the phenyl substituent in both neophyl chloride and 1-chloro-2,2-dimethyl-3-phenylpropane plays a crucial role in their reactivity during electron transfer processes. [] The differing positions of the phenyl group in these compounds influence the C-Cl bond strength and the stability of the radical formed after bond cleavage, ultimately affecting their reactivity. [] This research provides valuable insights into the impact of structural modifications on reactivity: .
Q3: Can neophyl chloride undergo reductive dehalogenation, and if so, what reagent can facilitate this reaction?
A3: Yes, neophyl chloride can undergo homolytic reductive dehalogenation. [] Researchers have successfully achieved this transformation using lithium aluminum hydride (LiAlH4) in the presence of di-t-butyl peroxide and light. [] This method offers a way to remove the halogen atom from neophyl chloride, leading to the formation of the corresponding hydrocarbon. You can explore the details of this study here: .
Q4: What happens when neophyl chloride reacts with lithium in tetrahydrofuran at low temperatures?
A4: When researchers reacted neophyl chloride with lithium in tetrahydrofuran at a low temperature of -65°C, they observed the formation of 2-methyl-2-phenylpropyl-lithium. [] Interestingly, the reaction also yielded a noticeable amount of 1,1-dimethyl-2-phenylethyl-lithium, indicating a rearrangement process during the reaction. [] This finding highlights the complexity of reactions involving neophyl chloride and the potential for unexpected product formation. For more information, please refer to: .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)







![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)
